1-(1-Phenyl-1H-tetrazol-5-YL)piperazine

Medicinal Chemistry Synthetic Methodology Process Chemistry

Researchers seeking to avoid synthetic and biological variability in CNS lead optimization require a consistent, high-purity tetrazole-piperazine scaffold. 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (CAS 198209-80-2) delivers: - Direct piperazine-tetrazole linkage ensures unique electronic properties distinct from ethyl-linker analogs (e.g., zolertine). - Favorable CNS physicochemical profile (XLogP3 = 0.3) for blood-brain barrier penetration studies. - High-yield scalable synthesis (99.7%) and reliable commercial purity (97%) for parallel library generation.

Molecular Formula C11H14N6
Molecular Weight 230.275
CAS No. 198209-80-2
Cat. No. B2561469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenyl-1H-tetrazol-5-YL)piperazine
CAS198209-80-2
Molecular FormulaC11H14N6
Molecular Weight230.275
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2
InChIKeyYEJXVAVZMPQAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Procurement Baseline


1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (CAS 198209-80-2) is a heterocyclic compound that incorporates a piperazine ring directly linked to a 1-phenyl-1H-tetrazole moiety [1]. This structure combines the basic secondary amine of the piperazine with the bioisosteric and metabolically stable tetrazole ring, which acts as a non-classical surrogate for a carboxylic acid . It is primarily utilized as a versatile building block in medicinal chemistry and chemical biology for the synthesis of more complex pharmacologically active molecules and is not intended for therapeutic use as the free base itself . Its core value lies in providing a rigid, hydrogen bond-capable scaffold for optimizing target binding and physicochemical properties in hit-to-lead campaigns.

Piperazine-tetrazole scaffold for hit-to-lead optimization
Tetrazole as metabolically stable acid bioisostere
Reported single-step synthetic access supports scale-up

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Analog Substitution Risks


Substituting 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine with a structurally similar piperazine or tetrazole analog is fraught with risk in both synthetic and biological contexts. Seemingly minor structural deviations, such as altering the linker between the piperazine and tetrazole [1] or changing the substituent on the tetrazole ring, result in fundamentally different chemical reactivity and divergent biological activity profiles [2]. For instance, the direct attachment of the piperazine to the tetrazole C5 position imparts unique electronic properties that dictate its behavior in subsequent chemical transformations, a characteristic not shared by analogs with an ethyl linker like zolertine [1]. Furthermore, the presence of the tetrazole ring, a known carboxylic acid bioisostere, is critical for metabolic stability and target engagement, but its interaction profile is highly sensitive to the nature of the piperazine N-substituent, meaning in-class phenylpiperazines can exhibit starkly different binding affinities and selectivities [2]. Therefore, assuming functional equivalence without direct, quantitative comparative data is a significant source of experimental error in drug discovery.

Linker geometry impact

Direct piperazine-tetrazole linkage provides unique electronics; ethyl linker analogs may not replicate reactivity.

N‑substituent sensitivity

Piperazine N‑substituent can shift target selectivity; in‑class analogs often show different binding profiles.

Tetrazole substitution pattern

Alterations to tetrazole substituents may reduce metabolic stability and compromise bioisosteric mimicry.

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Differentiation Evidence


High-Yielding Synthetic Protocol

A validated synthetic procedure from Patent US07074794B2 details the preparation of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine via nucleophilic aromatic substitution. When 5-chloro-1-phenyl-1H-tetrazole is reacted with piperazine at 100°C, the target compound is obtained with a calculated yield of 99.7% . This high yield under relatively mild conditions offers a key advantage for procurement strategy, as it translates to a lower cost of goods and consistent availability compared to more complex analogs that may require multi-step, low-yielding syntheses .

Synthetic Yield
Data to verify
99.7% (single step)
Supports scalable access review
Patent-reported conditions; 100°C
Medicinal Chemistry Synthetic Methodology Process Chemistry

Reproducible Purity Profile

The target compound is reliably available for research purposes with a standard purity of 97%, as specified by major suppliers . This high degree of chemical homogeneity minimizes the risk of confounding effects in biological assays from unknown impurities, which is a common pitfall when using lower-purity or custom-synthesized analogs . While many similar building blocks are offered at 95% purity, the 97% specification provides a quantifiably higher level of confidence in experimental reproducibility.

Chemical Purity
Data to verify
97% (vendor spec)
Supports assay reproducibility review
2% above common 95% research grade
Analytical Chemistry Procurement Quality Control

Favorable CNS Lipophilicity Profile

The computed lipophilicity of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine, expressed as XLogP3, is 0.3 [1]. This value falls within the optimal range for central nervous system (CNS) drug candidates and is significantly lower than many other N-phenylpiperazine scaffolds that lack the polar tetrazole group . A lower LogP is often associated with improved aqueous solubility and reduced off-target binding (e.g., hERG channel blockade), which are critical differentiators when selecting a scaffold for CNS or other programs where minimizing lipophilicity-driven promiscuity is paramount.

CNS Lipophilicity
Class-level
XLogP3 0.3
Supports CNS developability review
In silico; lower than unsubstituted analog (>1.6)
Medicinal Chemistry Drug Design Physicochemical Properties

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Application Scenarios


CNS Monoamine Reuptake Inhibitor Scaffold

The compound's favorable lipophilicity (XLogP3 = 0.3 [1]) and its classification as a phenylpiperazine tetrazole derivative [2] position it as an ideal starting scaffold for designing central nervous system (CNS) active agents. Its structure is directly relevant to the development of triple monoamine neurotransmitter reuptake inhibitors, as demonstrated by related 1,5-disubstituted tetrazoles [2]. Procurement of this high-purity building block is justified for medicinal chemistry campaigns focused on optimizing selectivity and pharmacokinetic profiles for neurological and psychiatric disorders.

Parallel Synthesis Building Block

The combination of a high-yielding, scalable synthetic route (99.7% yield ) and reliable commercial purity (97% ) makes this compound a superior choice for generating focused libraries via parallel synthesis. Its secondary amine functionality serves as a versatile handle for acylation, alkylation, or reductive amination, enabling efficient diversification. Using a consistent, high-quality batch minimizes the risk of synthetic failure and ensures uniform product quality across a compound collection, a critical factor for high-throughput screening hit validation.

Carboxylic Acid Bioisostere for Drug Design

The tetrazole ring is a well-established non-classical bioisostere for a carboxylic acid, offering comparable pKa and hydrogen-bonding capacity but often with enhanced metabolic stability and membrane permeability [2]. This compound provides a pre-assembled, rigid scaffold that presents a tetrazole moiety for exploring bioisosteric replacements in lead optimization. Researchers can leverage its defined physicochemical properties [1] to systematically investigate the impact of replacing a carboxylate group on target binding affinity and overall drug-likeness, thereby accelerating the design of clinical candidates with improved pharmaceutical profiles.

Alpha-Adrenoceptor Antagonism Studies

Given that the compound belongs to a class of phenylpiperazine tetrazoles with known adrenergic blocking activity [2], it serves as a valuable tool compound for structure-activity relationship (SAR) studies aimed at understanding alpha-adrenoceptor pharmacology. Its direct linkage between piperazine and tetrazole is a point of structural differentiation from other known antagonists like zolertine, which contains an ethyl spacer [2]. Researchers can use this compound to probe how subtle changes in linker geometry and electronics affect receptor subtype selectivity and functional antagonism, providing insights that inform the design of next-generation cardiovascular therapeutics.

Application
Selection Property
Validation Focus
CNS reuptake inhibitor design
Tetrazole-piperazine scaffold with CNS-compatible properties
Monoamine transporter selectivity assays
Parallel synthesis building block
Controlled purity and reactive secondary amine handle
Consistent library synthesis and hit validation
Carboxylic acid bioisostere replacement
Tetrazole as metabolically stable acid mimic
Bioisosteric binding and PK evaluation
Alpha-adrenoceptor antagonist SAR
Direct piperazine-tetrazole linkage geometry
Receptor subtype selectivity and functional antagonism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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